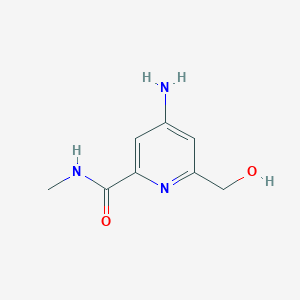
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 4-position, a hydroxymethyl group at the 6-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(hydroxymethyl)-N-methylpicolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Amidation: Picolinic acid is first converted to its corresponding amide by reacting with methylamine under suitable conditions.
Nitration: The amide is then subjected to nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation at the 6-position using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Amino-6-carboxy-N-methylpicolinamide.
Reduction: 4-Amino-N-methylpicolinamide.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-hydroxymethylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of a hydroxymethyl group.
4-Amino-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
4-Amino-6-(hydroxymethyl)-N-methylpicolinamide is unique due to the combination of its functional groups and the specific positions on the picolinamide ring. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-amino-6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-10-8(13)7-3-5(9)2-6(4-12)11-7/h2-3,12H,4H2,1H3,(H2,9,11)(H,10,13) |
InChI Key |
XWPIQIBWKSAZEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=N1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















